molecular formula C24H16F6N4O2 B1241481 Metaflumizone CAS No. 139970-56-2

Metaflumizone

Cat. No.: B1241481
CAS No.: 139970-56-2
M. Wt: 506.4 g/mol
InChI Key: MIFOMMKAVSCNKQ-QNKGDIEWSA-N
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Description

Metaflumizone is a chemical compound known for its insecticidal properties. It is a semicarbazone insecticide that acts by blocking sodium channels in the nervous system of insects, leading to paralysis and death. This compound is particularly effective against a wide range of pests, making it valuable in agricultural and pest control applications.

Mechanism of Action

Target of Action

Metaflumizone, a novel insecticide of the semicarbazone class, primarily targets the voltage-dependent sodium channels of the nervous system in insects . These channels are crucial for the propagation of action potentials in neurons, and their disruption leads to the paralysis of the insect .

Mode of Action

This compound acts by blocking sodium channels in target insects . It binds selectively to the slow-inactivated state of these channels, a characteristic of sodium channel blocker insecticides (SCBIs) . This interaction results in the disruption of sodium ion flow, leading to the inability of the neuron to propagate action potentials, ultimately causing flaccid paralysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism, which is responsible for maintaining the resting potential of neurons . By blocking the sodium channels, this compound disrupts the balance of sodium and potassium ions across the neuronal membrane, preventing the generation of action potentials .

Pharmacokinetics

The compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione .

Result of Action

The molecular and cellular effects of this compound’s action result in the paralysis of the target insect . By blocking the sodium channels, this compound prevents the propagation of action potentials in the neurons, leading to a loss of muscle control and eventual paralysis .

Action Environment

This compound has a low aqueous solubility and is non-volatile, indicating a low potential for leaching to groundwater . It is persistent in soil and in water-sediment systems . These properties suggest that environmental factors such as soil composition and moisture levels could influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metaflumizone involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with ethyl 2-cyano-3,3,3-trifluoropropanoate to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and condensation, to yield this compound. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce this compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Metaflumizone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

Metaflumizone has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of insecticidal action and the development of new insecticides.

    Biology: Researchers use it to investigate the effects of sodium channel blockers on insect physiology and behavior.

    Medicine: While primarily used in pest control, its mechanism of action provides insights into the development of drugs targeting sodium channels in humans.

    Industry: It is widely used in agriculture to protect crops from insect pests, contributing to increased crop yields and food security.

Comparison with Similar Compounds

Similar Compounds

    Fipronil: Another insecticide that blocks GABA-gated chloride channels.

    Imidacloprid: A neonicotinoid insecticide that targets nicotinic acetylcholine receptors.

    Spinosad: An insecticide that activates nicotinic acetylcholine receptors, leading to paralysis.

Uniqueness

Metaflumizone is unique in its specific action on sodium channels, which distinguishes it from other insecticides that target different receptors or channels. Its effectiveness against a broad spectrum of pests and its relatively low toxicity to non-target organisms make it a valuable tool in integrated pest management.

Properties

IUPAC Name

1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFOMMKAVSCNKQ-QNKGDIEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009397
Record name (E)-Metaflumizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139968-49-3, 852403-68-0
Record name Metaflumizone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaflumizone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Metaflumizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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